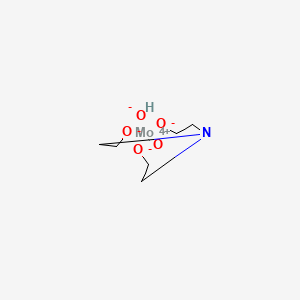
Hydroxy((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')oxomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is a complex compound that features molybdenum as its central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’‘)oxomolybdenum typically involves the reaction of molybdenum precursors with 2,2’,2’‘-nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The molybdenum precursor, often molybdenum trioxide or ammonium molybdate, is dissolved in a suitable solvent, and 2,2’,2’'-nitrilotris(ethanol) is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species.
Wissenschaftliche Forschungsanwendungen
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: The compound’s potential as an enzyme mimic is being explored, particularly in the context of molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can interact with molecular targets through redox reactions, where the molybdenum center undergoes changes in oxidation state. These interactions can influence various biochemical pathways and processes, making the compound useful in both catalytic and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III): This compound features manganese as the central metal atom and has similar coordination chemistry.
Mercury, (aminophenyl)hydroxy-, compd. with 2,2’,2’'-nitrilotris(ethanol): This compound involves mercury and has different applications and properties.
Uniqueness
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is unique due to its specific coordination environment and the presence of molybdenum, which imparts distinct redox properties and catalytic activity
Eigenschaften
CAS-Nummer |
19663-15-1 |
|---|---|
Molekularformel |
C6H13MoNO5 |
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
2-[bis(2-oxidoethyl)amino]ethanolate;oxomolybdenum(4+);hydroxide |
InChI |
InChI=1S/C6H12NO3.Mo.H2O.O/c8-4-1-7(2-5-9)3-6-10;;;/h1-6H2;;1H2;/q-3;+4;;/p-1 |
InChI-Schlüssel |
WSELHWQTASTGFR-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[O-])N(CC[O-])CC[O-].[OH-].O=[Mo+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















